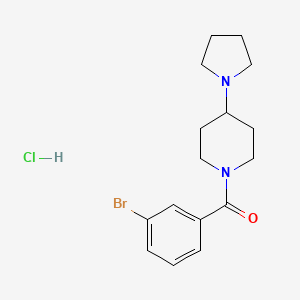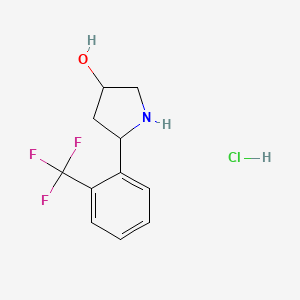
5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride
Descripción general
Descripción
5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO. It has a molecular weight of 267.68 . This compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-2-7(4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H . This indicates the molecular structure and connectivity of the atoms in the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 188-190°C . It is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used in medicinal chemistry to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives are discussed in the review .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Pyrrolidine Derivatives as HIV Inhibitors
- Application Summary : Pyrrolidine derivatives have been studied for their potential as HIV inhibitors . A series of HIV inhibitors containing a 3-hydroxy-1,5-dihydro-pyrrol-2-one moiety were developed as derivatives of 2-hydroxy-3-heteroaryl acrylic acid inhibitors (HHAAs) .
- Methods of Application : The synthesis of these inhibitors involved the cyclic modification of the chelating entity of HHAA, which provided a favorable configuration for the coordination of two metal ions in HIV .
- Results or Outcomes : This modification improved not only the enzymatic activity but also the antiviral potency of these inhibitors .
Pyrrolidine Derivatives as HIV Inhibitors
- Application Summary : Pyrrolidine derivatives have been studied for their potential as HIV inhibitors . A series of HIV inhibitors containing a 3-hydroxy-1,5-dihydro-pyrrol-2-one moiety were developed as derivatives of 2-hydroxy-3-heteroaryl acrylic acid inhibitors (HHAAs) .
- Methods of Application : The synthesis of these inhibitors involved the cyclic modification of the chelating entity of HHAA, which provided a favorable configuration for the coordination of two metal ions in HIV .
- Results or Outcomes : This modification improved not only the enzymatic activity but also the antiviral potency of these inhibitors .
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-4-2-1-3-8(9)10-5-7(16)6-15-10;/h1-4,7,10,15-16H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPRFQOROEWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Trifluoromethyl)phenyl)pyrrolidin-3-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)
![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)

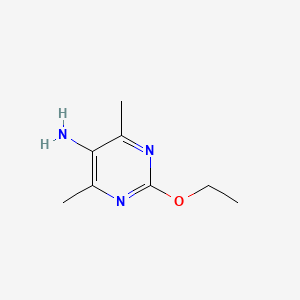


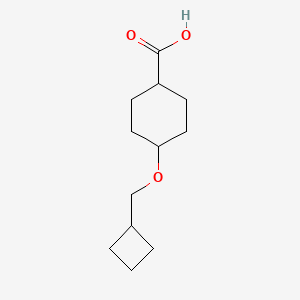
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)
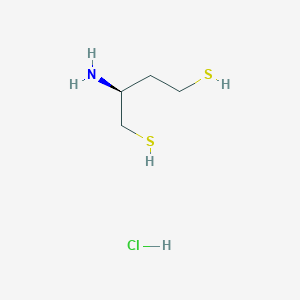
![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)
